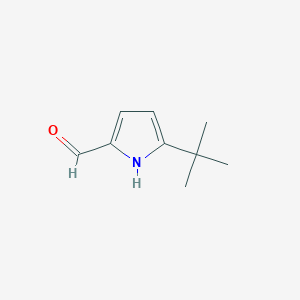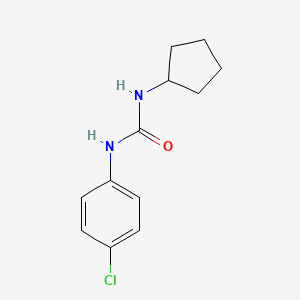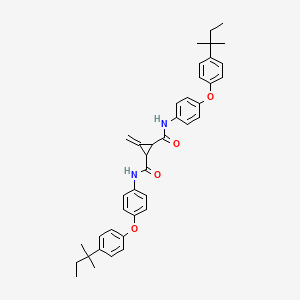
2-Oxo-2-(o-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Oxo-2-(o-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate” is a chemical compound with the molecular formula C19H21NO41. It is intended for research use only and is not intended for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2-Oxo-2-(o-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate”. However, similar compounds are often synthesized through various cyclization processes or domino reactions2.Molecular Structure Analysis
The molecular structure of “2-Oxo-2-(o-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate” is based on the molecular formula C19H21NO41. Unfortunately, I couldn’t find more detailed information about the molecular structure of this specific compound.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “2-Oxo-2-(o-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate”. However, indole derivatives, which have a similar structure, have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc3.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Oxo-2-(o-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate” are not fully detailed in the available resources. However, it is known that the compound has a molecular weight of 327.381.Scientific Research Applications
Efficient Reagent for Novel α-Ketoamide Derivatives Synthesis
A study by El‐Faham et al. (2013) utilized OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an additive in the carbodiimide (DIC) approach for synthesizing a novel series of α-ketoamide derivatives. These compounds were synthesized via the ring opening of N-acylisatin, demonstrating OxymaPure's superiority in purity and yield over traditional methods. The synthesized compounds were analyzed using FT-IR, NMR, and elemental analysis (El‐Faham et al., 2013).
Novel Quinoxalines Synthesis and Their Potential Applications
Research by Zarrouk et al. (2014) focused on the synthesis of quinoxalines compounds, including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate, for use as corrosion inhibitors for copper in nitric acid media. The study explored the relationship between molecular structure and inhibition efficiency, providing insights into the potential applications of these compounds beyond their primary synthesis objectives (Zarrouk et al., 2014).
Synthesis and Properties of Related Compounds
The synthesis and properties of compounds structurally related to 2-Oxo-2-(o-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate have been explored, demonstrating various methodologies and potential applications in scientific research. These include the synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates, highlighting complex reactions and the potential for studying atropisomerism due to the high energy barrier for rotation around the N-aryl single bond (Yavari et al., 2002).
Safety And Hazards
The safety and hazards of “2-Oxo-2-(o-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate” are not fully detailed in the available resources. However, it is important to handle all chemical compounds with care and appropriate safety measures.
Future Directions
The future directions for “2-Oxo-2-(o-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate” could involve further research into its synthesis, chemical reactions, and potential biological activities. Given the diverse biological activities of similar compounds, it may be worthwhile to explore its potential uses in various fields, such as medicine and pharmacology3.
Please note that this analysis is based on the available information and there might be more recent studies or data that are not included in this response. Always refer to the most recent and reliable sources when conducting research.
properties
IUPAC Name |
[2-(2-methylanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-3-23-16-10-8-15(9-11-16)12-19(22)24-13-18(21)20-17-7-5-4-6-14(17)2/h4-11H,3,12-13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLOQYUVLJWORO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2-(o-tolylamino)ethyl 2-(4-ethoxyphenyl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2-Methylpropyl)-11-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B2987752.png)


![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2987757.png)



![(Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2987763.png)


![3-(2-ethoxyethyl)-8-(2-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2987767.png)

![tert-butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate](/img/structure/B2987771.png)